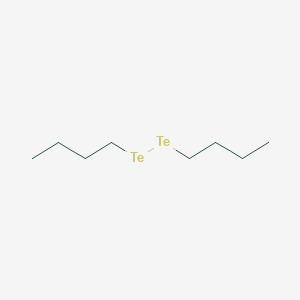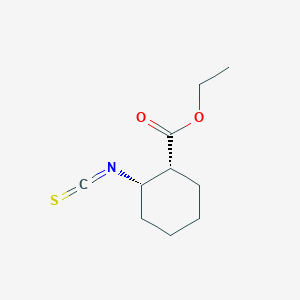![molecular formula C8H7BrFNO B1597951 N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine CAS No. 334709-76-1](/img/structure/B1597951.png)
N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine
説明
N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine, also known as HBr-FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Reactivity
N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine and related compounds are frequently used as intermediates in the synthesis of complex organic molecules. For instance, the use of N-hydroxyphthalimide esters with vinyl bromides in nickel-catalyzed cross-coupling reactions demonstrates the utility of these compounds in creating enantioselective products, highlighting their importance in synthetic organic chemistry and the development of new pharmaceuticals (Suzuki et al., 2017).
Diagnostic and Imaging Applications
Certain derivatives of N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine have been utilized in diagnostic and imaging applications, particularly in the study of neurological diseases. For example, compounds structurally related to N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine have been used in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients, aiding in diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).
Environmental and Analytical Chemistry
Research has also extended into the environmental and analytical chemistry sectors, where derivatives of N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine are employed as sensitive fluorescence probes for detecting specific ions or molecules in biological and water samples. Such applications underscore the versatility of these compounds in environmental monitoring and safety assessments. An example includes the characterization of rhodamine B hydroxylamide as a highly selective and sensitive fluorescence probe for copper(II) in human serum, demonstrating the compound's utility in trace metal analysis (Chen et al., 2009).
Antiviral Research
In the realm of antiviral research, compounds similar to N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine have been investigated for their broad-spectrum antiviral properties. Studies on compounds like Arbidol elucidate the mechanisms by which these molecules inhibit virus-mediated fusion, offering insights into potential therapeutic applications against various viral infections (Boriskin et al., 2008).
特性
IUPAC Name |
N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-8(11-12)6-1-3-7(10)4-2-6/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGORWQMWPIUIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381696 | |
| Record name | N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine | |
CAS RN |
334709-76-1 | |
| Record name | N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





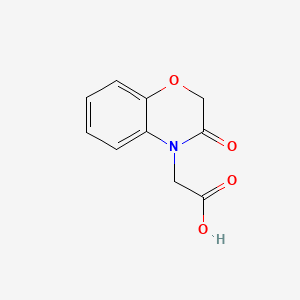
![3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid](/img/structure/B1597875.png)



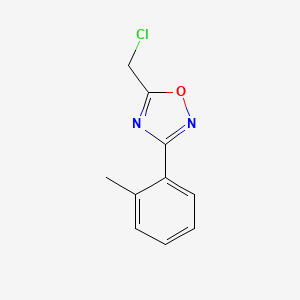
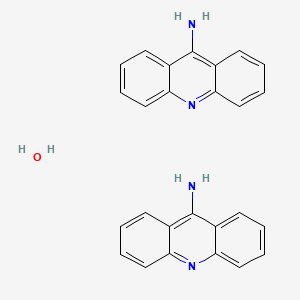

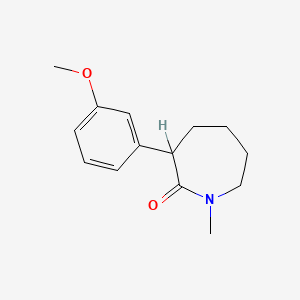
![1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo-](/img/structure/B1597889.png)
